Mesityloxide
Overview
Description
Mesityloxide, also known as 4-methylpent-3-en-2-one, is an organic compound with the molecular formula C6H10O. It is a colorless to light-yellow liquid with a characteristic honey-like odor. This compound is an α,β-unsaturated ketone, which means it contains a conjugated system of a carbonyl group and an alkene. This compound is commonly used as a solvent and an intermediate in the synthesis of other organic compounds .
Preparation Methods
Mesityloxide can be synthesized through several methods:
Aldol Condensation of Acetone: The most common method involves the aldol condensation of acetone to form diacetone alcohol, which then undergoes dehydration to produce this compound.
Dehydration of Diacetone Alcohol: Diacetone alcohol can be directly dehydrated to form this compound.
Industrial Production: Industrially, this compound is produced by the catalytic dehydration of diacetone alcohol.
Chemical Reactions Analysis
Mesityloxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mesityl oxide epoxide or other oxidation products depending on the reagents and conditions used.
Addition Reactions: The conjugated system in this compound allows it to participate in nucleophilic addition reactions. For example, it can react with hydrogen cyanide to form cyanohydrins.
Hydrogenation: Hydrogenation of this compound produces methyl isobutyl ketone, which is a valuable solvent in various industrial applications.
Scientific Research Applications
Mesityloxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of mesityloxide involves its reactivity as an α,β-unsaturated ketone. The conjugated system allows for the delocalization of electrons, making the molecule highly reactive. The carbonyl group can undergo nucleophilic addition reactions, while the alkene can participate in electrophilic addition reactions. These properties enable this compound to act as an intermediate in various organic transformations .
Comparison with Similar Compounds
Mesityloxide is similar to other α,β-unsaturated ketones such as:
Isophorone: Both this compound and isophorone are used as solvents and intermediates in organic synthesis. isophorone has a more complex structure and is used in different industrial applications.
Phorone: Phorone is another α,β-unsaturated ketone that shares similar reactivity with this compound.
This compound is unique due to its relatively simple structure and high reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,3,5-trimethyl-2-(2,4,6-trimethylphenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXIZRZFGJZWBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494589 | |
Record name | 1,1'-Oxybis(2,4,6-trimethylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64826-30-8 | |
Record name | 1,1'-Oxybis(2,4,6-trimethylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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